S-isopropyl Propane-2-sulfinothioate
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Overview
Description
S-isopropyl Propane-2-sulfinothioate is an organosulfur compound with the molecular formula C6H14OS2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-isopropyl Propane-2-sulfinothioate typically involves the reaction of isopropyl alcohol with propane-2-sulfinothioic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of catalysts and specific reaction parameters to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
S-isopropyl Propane-2-sulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and other sulfur-containing compounds .
Scientific Research Applications
S-isopropyl Propane-2-sulfinothioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-isopropyl Propane-2-sulfinothioate involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
S-(2-propenyl) 2-propene-1-sulfinothioate (Allicin): Found in garlic, known for its antimicrobial properties.
S-allyl-L-cysteine sulfoxide (Alliin): A precursor to allicin, present in garlic.
Uniqueness
S-isopropyl Propane-2-sulfinothioate is unique due to its specific chemical structure and reactivity, which distinguishes it from other similar sulfur-containing compounds .
Properties
CAS No. |
38739-06-9 |
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Molecular Formula |
C6H14OS2 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylsulfanylpropane |
InChI |
InChI=1S/C6H14OS2/c1-5(2)8-9(7)6(3)4/h5-6H,1-4H3 |
InChI Key |
IYZLJTJFIUHNRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SS(=O)C(C)C |
Origin of Product |
United States |
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